A Technical Guide to 4-Iodo-7-methoxy-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-Iodo-7-methoxy-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel bioactive molecules. This technical guide provides an in-depth analysis of 4-Iodo-7-methoxy-1H-indole, a valuable and functionalized building block for drug discovery and organic synthesis.
The strategic placement of a methoxy group at the 7-position and an iodine atom at the 4-position endows this molecule with specific physicochemical properties and, more importantly, a versatile chemical handle for further molecular elaboration. The iodine atom, in particular, serves as a key functional group for introducing molecular diversity through a variety of transition metal-catalyzed cross-coupling reactions. This guide will detail the compound's core properties, provide a robust protocol for its synthesis, and explore its potential as a strategic intermediate in the development of complex therapeutic agents.
Physicochemical and Spectroscopic Properties
The definitive identification of 4-Iodo-7-methoxy-1H-indole is established by its CAS Number: 1360883-25-5 [1]. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established chemical principles and data from closely related analogs such as 4-methoxyindole and 7-methoxy-1H-indole.
Data Presentation: Core Properties
| Property | Value | Source / Basis |
| CAS Number | 1360883-25-5 | [1] |
| Molecular Formula | C₉H₈INO | Calculated |
| Molecular Weight | 273.07 g/mol | Calculated |
| Appearance | Predicted: Off-white to light brown solid | Analogy to similar iodo- and methoxyindoles[2][3] |
| Melting Point | Not experimentally determined. Predicted to be higher than 7-methoxy-1H-indole. | Prediction |
| Boiling Point | Not experimentally determined. Predicted to be significantly >200 °C at atmospheric pressure. | Prediction based on increased molecular weight and polarity. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate); Insoluble in water. | General solubility of functionalized indoles. |
| pKa | Not experimentally determined. N-H proton acidity is expected to be similar to other indoles (~17 in DMSO). | Prediction |
Predicted Spectroscopic Data
Definitive assignments of spectroscopic data require experimental validation. However, based on established NMR chemical shift principles for substituted indoles, the following predictions can be made[4].
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¹H NMR (in CDCl₃): The spectrum is expected to show a broad singlet for the N-H proton (δ > 8.0 ppm), distinct signals for the aromatic protons on the benzene ring (likely two doublets), signals for the C2 and C3 protons of the pyrrole ring, and a singlet for the methoxy group protons (δ ~ 3.9-4.0 ppm).
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¹³C NMR (in CDCl₃): The spectrum will display nine distinct carbon signals. The carbon bearing the iodine (C4) will be shifted significantly upfield compared to its non-iodinated counterpart. The methoxy carbon will appear around δ 55-56 ppm.
Synthesis of 4-Iodo-7-methoxy-1H-indole
The introduction of an iodine atom at the C4 position of the indole nucleus is non-trivial. Direct electrophilic iodination of 7-methoxy-1H-indole would likely lead to a mixture of products, with a strong preference for substitution at the more electron-rich C3 position[5]. Therefore, a more strategic, multi-step approach is required to ensure regioselectivity.
A robust and reliable method involves the protection of the indole nitrogen, followed by a directed ortho-metalation and subsequent quenching with an iodine source. This approach provides excellent control over the reaction's regiochemistry.
Caption: Proposed workflow for the synthesis of 4-Iodo-7-methoxy-1H-indole.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 1-(p-Toluenesulfonyl)-7-methoxy-1H-indole (N-Protection)
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Rationale: Protection of the indole nitrogen with a p-toluenesulfonyl (Ts) group serves two critical functions. First, it prevents unwanted side reactions at the nitrogen. Second, and more importantly, the sulfonyl group acts as a potent directing group for the subsequent lithiation step, facilitating deprotonation at the adjacent C7 or the remote C4 position. Steric hindrance from the 7-methoxy group is expected to favor lithiation at C4.
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Procedure:
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To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of 7-methoxy-1H-indole (1.0 eq.) in anhydrous THF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the N-tosylated indole.
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Part 2: Synthesis of 4-Iodo-7-methoxy-1H-indole
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Rationale: This step employs a directed ortho-metalation-iodolysis sequence. A strong organolithium base, such as sec-butyllithium (s-BuLi), is used to deprotonate the C4 position, which is activated by the N-tosyl group. The resulting lithiated intermediate is a powerful nucleophile that is then quenched with an electrophilic iodine source (I₂) to install the iodine atom regioselectively. Subsequent removal of the tosyl protecting group yields the final product. This strategy is a well-established method for the functionalization of the indole 4-position[6].
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Procedure:
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Dissolve 1-(p-toluenesulfonyl)-7-methoxy-1H-indole (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
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Add s-butyllithium (s-BuLi, 1.2 eq., solution in cyclohexanes) dropwise via syringe, maintaining the temperature at -78 °C. The solution will typically develop a deep color, indicating the formation of the anion.
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Stir the mixture at -78 °C for 1-2 hours.
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Add a solution of iodine (I₂, 1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is 4-iodo-1-(tosyl)-7-methoxy-1H-indole.
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For the deprotection step, dissolve the crude intermediate in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide (NaOH, excess) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete removal of the tosyl group.
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Cool the mixture to room temperature, neutralize with 1M HCl, and remove the organic solvents under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the final product by flash column chromatography to yield 4-Iodo-7-methoxy-1H-indole.
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Utility in Drug Discovery and Organic Synthesis
The true value of 4-Iodo-7-methoxy-1H-indole lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, making it an ideal substrate for a wide range of cross-coupling reactions[7]. This allows for the modular and efficient construction of complex molecular architectures.
Sources
- 1. 1360883-25-5|4-Iodo-7-methoxy-1H-indole|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. goldbio.com [goldbio.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
